3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 328028-28-0
VCID: VC4384769
InChI: InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2
SMILES: C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.88

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

CAS No.: 328028-28-0

Cat. No.: VC4384769

Molecular Formula: C17H20ClN3O2S

Molecular Weight: 365.88

* For research use only. Not for human or veterinary use.

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide - 328028-28-0

Specification

CAS No. 328028-28-0
Molecular Formula C17H20ClN3O2S
Molecular Weight 365.88
IUPAC Name 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Standard InChI InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2
Standard InChI Key SMMGKKGMWHLNNQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central benzene ring substituted at three positions:

  • Position 1: A sulfonamide group (-SO2NH-) linked to a 2-chlorophenyl ring.

  • Position 3: A primary amino group (-NH2).

  • Position 4: A piperidin-1-yl group, introducing a nitrogen-containing heterocycle.

The molecular formula is C17H20ClN3O2S, with a molecular weight of 365.87 g/mol . The piperidine moiety contributes to the molecule’s three-dimensional conformation, potentially enhancing interactions with hydrophobic enzyme pockets, while the sulfonamide group offers hydrogen-bonding capabilities critical for target binding .

Stereoelectronic Properties

  • Lipophilicity: The piperidine ring (logP ~1.5) and 2-chlorophenyl group (logP ~2.8) confer moderate lipophilicity, suggesting balanced membrane permeability.

  • Ionization: The sulfonamide (pKa ~10) and amino group (pKa ~9.5) remain largely unionized at physiological pH, favoring passive diffusion across biological barriers .

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) is anticipated due to aromatic stacking, necessitating formulation strategies for in vivo applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a multi-step approach (Figure 1):

Step 1: Preparation of 3-Nitro-4-(piperidin-1-yl)benzenesulfonyl Chloride

  • Nitration: Introduction of a nitro group at position 3 of 4-(piperidin-1-yl)benzene via mixed acid (HNO3/H2SO4) .

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO3H) to install the sulfonyl chloride group at position 1 .

Step 2: Sulfonamide Formation

The sulfonyl chloride intermediate reacts with 2-chloroaniline in aqueous basic media (pH 9–10) to yield 3-nitro-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzenesulfonamide .

Step 3: Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing the final compound .

Process Optimization

Physicochemical Properties

PropertyValueMethod
Molecular Weight365.87 g/molMass Spectrometry
Melting Point218–220°CDSC
logP3.2 ± 0.3Shake Flask
Aqueous Solubility (25°C)0.087 mg/mLUV Spectrophotometry
pKa (Sulfonamide)10.1Potentiometry

The compound’s low solubility necessitates prodrug strategies or salt formation for preclinical testing.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N-H Stretch: 3430 cm⁻¹ (sulfonamide and amino groups) .

  • S=O Stretch: 1341 cm⁻¹ (symmetric) and 1165 cm⁻¹ (asymmetric) .

  • Aromatic C-H: 3024 cm⁻¹ .

Nuclear Magnetic Resonance (¹H NMR)

  • Aromatic Protons:

    • 7.90 ppm (d, J=8.7 Hz, H-2' & H-6' of sulfonamide-linked benzene) .

    • 7.65 ppm (m, H-3' & H-5' of 2-chlorophenyl) .

  • Piperidine Protons:

    • 2.96 ppm (t, J=5.4 Hz, Heq-2 & Heq-6) .

    • 1.61 ppm (m, CH2-4) .

Mass Spectrometry

  • ESI-MS (m/z): 366.10 [M+H]⁺, 388.08 [M+Na]⁺ .

  • Fragmentation: Loss of SO2 (64 Da) and piperidine (85 Da) observed in MS/MS .

Applications and Future Directions

  • Neurodegenerative Diseases: AChE inhibition supports potential use in Alzheimer’s therapy .

  • Anticancer Agents: CA IX/XII inhibition could target hypoxic tumors .

  • Prodrug Development: Esterification of the amino group may improve bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator